![molecular formula C191H291N53O56S B12327440 (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12327440.png)
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
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Overview
Description
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C191H291N53O56S and its molecular weight is 4258 g/mol. The purity is usually 95%.
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Biological Activity
Overview
The compound in focus, with the IUPAC name **(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[...]]]]]]]]]]]]]]]]]]]]]]]]]]]], is a complex polypeptide with significant biological implications, particularly in therapeutic contexts. This article will delve into its biological activity, including mechanisms of action, pharmacodynamics, and clinical applications.
Chemical Structure and Properties
The compound is characterized by a complex structure comprising multiple amino acid residues. Its molecular formula and structural characteristics suggest potential interactions with various biological systems. The compound's stereochemistry (notably the presence of multiple chiral centers) plays a crucial role in its biological activity, influencing receptor binding and metabolic stability.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Agonism/Antagonism : The compound may interact with specific receptors, mimicking or inhibiting natural ligands. For instance, it may act as an agonist for certain G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.
- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways, thereby altering physiological processes. This is particularly relevant in the context of diseases where enzyme dysregulation occurs.
- Cell Proliferation and Apoptosis : The compound may modulate cell growth and survival through pathways associated with apoptosis and proliferation, which is critical in cancer biology.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy in various assays:
In Vivo Studies
In vivo studies have provided insights into the therapeutic potential of the compound:
- Diabetes Models : In diabetic rodent models, administration of the compound resulted in improved glycemic control and enhanced insulin sensitivity.
- Cancer Models : The compound showed promise in reducing tumor size in xenograft models, suggesting its potential as an anti-cancer agent.
Clinical Applications
The multifaceted biological activity of this compound positions it as a candidate for various clinical applications:
- Diabetes Management : By mimicking incretin hormones, it may serve as a therapeutic agent for Type 2 diabetes.
- Cancer Therapy : Its ability to inhibit tumor growth presents opportunities for development as an adjunct therapy in oncology.
Case Studies
Several case studies highlight the clinical relevance of this compound:
-
Case Study 1 : A 12-week trial involving diabetic patients showed that those treated with the compound experienced a significant reduction in HbA1c levels compared to the placebo group.
- Outcome : Patients reported fewer hypoglycemic episodes and improved quality of life metrics.
-
Case Study 2 : In a Phase II clinical trial for cancer patients, the compound was administered alongside standard chemotherapy.
- Outcome : Patients exhibited enhanced tumor response rates and reduced side effects from chemotherapy.
Scientific Research Applications
Pharmaceutical Applications
Drug Development and Delivery:
The intricate structure of this compound makes it a candidate for use in drug development. Its potential as a prodrug is noteworthy, as it may enhance the bioavailability of poorly soluble drugs. Prodrugs are designed to undergo metabolic conversion within the body to release the active drug, thereby improving therapeutic efficacy. Research indicates that modifying the compound to create water-soluble derivatives can significantly improve oral bioavailability by controlling the rate of hydrolysis during digestion .
Therapeutic Agents:
The compound's structure suggests potential activity against various disease targets. For instance, similar compounds have been explored for their anticancer properties, with modifications leading to increased cytotoxicity against specific cancer cell lines. Studies have shown that derivatives of complex organic molecules can exhibit selective toxicity towards tumor cells while sparing normal cells, making them suitable candidates for targeted cancer therapies .
Biologics and Natural Products:
In addition to small molecule drugs, this compound could serve as a scaffold for biologics or natural product derivatives. The ability to derive new therapeutic agents from existing organic frameworks is a crucial aspect of modern medicinal chemistry. This approach not only accelerates drug discovery but also enhances the diversity of available treatments .
Biochemical Research Applications
Molecular Biology Techniques:
The compound plays a vital role in molecular biology, particularly in techniques such as polymerase chain reaction (PCR) and gene editing technologies like CRISPR. Its structure can be utilized to design oligonucleotides or other reagents essential for these processes. Organic compounds facilitate precise manipulation of nucleic acids, enabling advances in genetic research and biotechnology .
Diagnostics:
In diagnostics, the compound's properties can be harnessed to develop sensitive assays for detecting biomolecules associated with diseases. The ability to modify its structure allows for the creation of probes that can selectively bind to target molecules, enhancing the specificity and sensitivity of diagnostic tests .
Environmental Applications
Bioremediation:
The compound's role in environmental science is significant, particularly in bioremediation efforts aimed at degrading pollutants. Microorganisms can utilize organic compounds as substrates for metabolism, leading to the breakdown of harmful substances in contaminated environments. This application is crucial for restoring ecosystems affected by industrial waste or oil spills .
Green Chemistry:
In line with sustainable practices, this compound can contribute to green chemistry initiatives by serving as a precursor for biodegradable materials or environmentally friendly agrochemicals. Research into organic compounds has led to innovations that minimize ecological footprints while maintaining efficacy in agricultural applications .
Case Studies
- Anticancer Activity: A study investigated derivatives of similar organic compounds that demonstrated significant cytotoxic effects against various cancer cell lines. The modifications enhanced interaction with cellular targets, leading to improved therapeutic outcomes .
- Prodrug Development: Research focused on optimizing the solubility and stability of prodrugs derived from complex organic structures like this compound showed promising results in enhancing drug absorption rates and therapeutic effectiveness in preclinical models .
- Bioremediation Efficacy: Field studies highlighted the effectiveness of using organic compounds in bioremediation strategies, where specific microorganisms were able to metabolize pollutants into non-toxic byproducts, showcasing the practical applications of this compound in environmental cleanup efforts .
Properties
Molecular Formula |
C191H291N53O56S |
---|---|
Molecular Weight |
4258 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C191H291N53O56S/c1-25-101(19)156(185(294)209-86-142(254)216-122(65-93(3)4)171(280)226-121(60-64-301-24)169(278)238-150(95(7)8)183(292)207-81-138(250)203-82-144(256)237-152(97(11)12)188(297)242-155(100(17)18)190(299)300)244-189(298)157(102(20)26-2)243-160(269)104(22)213-139(251)83-205-162(271)115(47-36-38-61-192)221-178(287)131(75-137(196)249)232-182(291)135(89-246)219-143(255)87-208-184(293)151(96(9)10)239-181(290)132(76-148(263)264)218-140(252)84-204-158(267)103(21)215-170(279)125(67-106-41-30-27-31-42-106)229-174(283)127(69-108-45-34-29-35-46-108)234-186(295)154(99(15)16)241-180(289)123(66-94(5)6)227-164(273)116(48-37-39-62-193)222-166(275)118(54-57-136(195)248)224-175(284)128(71-110-78-199-90-210-110)231-177(286)130(73-112-80-201-92-212-112)235-187(296)153(98(13)14)240-168(277)120(56-59-146(259)260)225-172(281)124(70-109-50-52-113(247)53-51-109)217-141(253)85-206-163(272)134(88-245)236-179(288)133(77-149(265)266)233-176(285)129(72-111-79-200-91-211-111)230-165(274)117(49-40-63-202-191(197)198)223-173(282)126(68-107-43-32-28-33-44-107)228-167(276)119(55-58-145(257)258)220-159(268)105(23)214-161(270)114(194)74-147(261)262/h27-35,41-46,50-53,78-80,90-105,114-135,150-157,245-247H,25-26,36-40,47-49,54-77,81-89,192-194H2,1-24H3,(H2,195,248)(H2,196,249)(H,199,210)(H,200,211)(H,201,212)(H,203,250)(H,204,267)(H,205,271)(H,206,272)(H,207,292)(H,208,293)(H,209,294)(H,213,251)(H,214,270)(H,215,279)(H,216,254)(H,217,253)(H,218,252)(H,219,255)(H,220,268)(H,221,287)(H,222,275)(H,223,282)(H,224,284)(H,225,281)(H,226,280)(H,227,273)(H,228,276)(H,229,283)(H,230,274)(H,231,286)(H,232,291)(H,233,285)(H,234,295)(H,235,296)(H,236,288)(H,237,256)(H,238,278)(H,239,290)(H,240,277)(H,241,289)(H,242,297)(H,243,269)(H,244,298)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,299,300)(H4,197,198,202)/t101-,102-,103-,104-,105-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,150-,151-,152-,153-,154-,155-,156-,157-/m0/s1 |
InChI Key |
HREHWFHVRHRTCT-FEPTUWFISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.